molecular formula C9H17ClFNO2 B6359559 Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride CAS No. 1780513-07-6

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride

Cat. No.: B6359559
CAS No.: 1780513-07-6
M. Wt: 225.69 g/mol
InChI Key: LIQZLXDTUJURDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride typically involves the reaction of 4-fluoropiperidine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    4-Fluoropiperidine: A fluorinated derivative of piperidine.

    Ethyl 2-piperidylacetate: A non-fluorinated analog of the compound.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered receptor binding affinity .

Properties

IUPAC Name

ethyl 2-(4-fluoropiperidin-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)7-9(10)3-5-11-6-4-9;/h11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQZLXDTUJURDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCNCC1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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